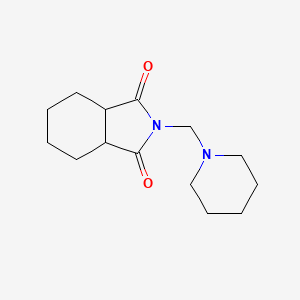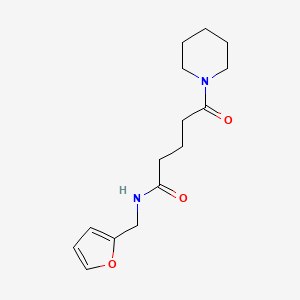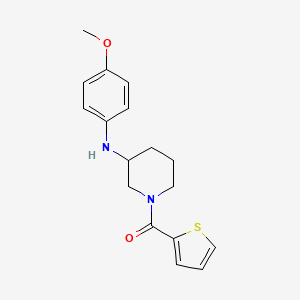
2-(1-piperidinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione is a cyclic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as hexahydro-1,3(2H)-isoindol-1-ylmethyl piperidine-2,6-dione or simply HIPP. HIPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of HIPP is primarily through its inhibition of VMAT2. By binding to the transporter, HIPP prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to an increase in extracellular levels of these neurotransmitters. This increase in neurotransmitter levels can have a range of effects on behavior and cognition, depending on the specific neurotransmitter and brain region involved.
Biochemical and Physiological Effects:
HIPP has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of VMAT2, HIPP has been shown to modulate the activity of several other neurotransmitter systems, including the glutamate and GABA systems. HIPP has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HIPP in lab experiments is its high selectivity for VMAT2. This makes it a valuable tool for studying the role of monoamine neurotransmitters in behavior and cognition. However, one limitation of using HIPP is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several potential future directions for research on HIPP. One area of interest is in the development of HIPP analogs with improved pharmacokinetic properties, such as longer half-life and increased brain penetration. Another area of interest is in the use of HIPP as a tool for studying the role of monoamine neurotransmitters in the pathophysiology of psychiatric and neurological disorders. Finally, there is also potential for the development of HIPP-based therapies for the treatment of these disorders, particularly those involving dysregulation of monoamine neurotransmitter systems.
Métodos De Síntesis
There are several methods for synthesizing HIPP, with the most common being the reaction of 1,3-cyclohexanedione with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction produces HIPP in good yields and with high purity.
Aplicaciones Científicas De Investigación
HIPP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. HIPP has been found to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, HIPP has been shown to increase the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13-11-6-2-3-7-12(11)14(18)16(13)10-15-8-4-1-5-9-15/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBOUHOPCWDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)



![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)

![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)


![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
